Ciprofibrate D6

Übersicht

Beschreibung

Ciprofibrate D6 is an internal standard used for the quantification of ciprofibrate . It is an agonist of peroxisome proliferator-activated receptor α (PPARα), selective for PPARα over PPARγ and PPARδ . It is typically used for dyslipidemia treatment .

Synthesis Analysis

Ciprofibrate can be synthesized from styrene through processes of cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis . The synthetic method of ciprofibrate involves taking styrene as a starting material .

Molecular Structure Analysis

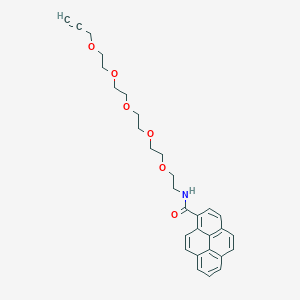

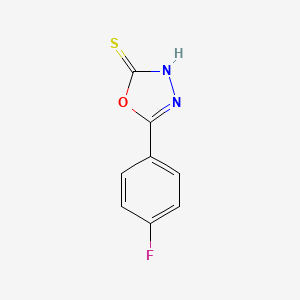

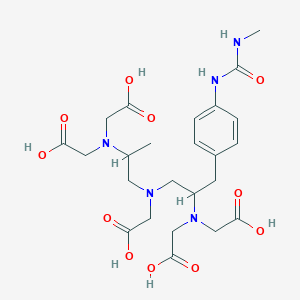

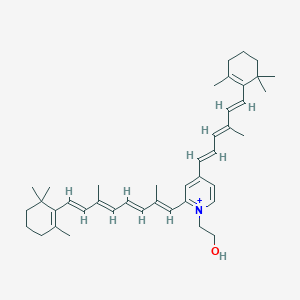

The molecular formula of Ciprofibrate D6 is C13H8Cl2D6O3 . Its InChi Code is InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3, (H,16,17)/i1D3,2D3 .

Chemical Reactions Analysis

Ciprofibrate D6 exhibits excellent properties for studying lipid metabolism and its impact on various diseases. It enables accurate tracing and understanding of metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Understanding Drug Mechanisms and Applications

1. Pharmacokinetics and Therapeutic Use

Ciprofloxacin, closely related in name but distinct, serves as a model for understanding how fluoroquinolones function, including their broad-spectrum antibacterial activity and pharmacokinetic properties. This foundational knowledge aids in the exploration of other compounds, like Ciprofibrate D6, in scientific research (Campoli-Richards et al., 1988).

2. Experimental Data on Drug Efficacy

Studies on ciprofloxacin for treating bacterial keratitis and ocular infections offer insights into experimental approaches for assessing drug efficacy, which could be applied to research on Ciprofibrate D6. These studies highlight the importance of bactericidal activity, antimicrobial spectrum, and resistance profiles in evaluating drug applications (Cokingtin & Hyndiuk, 1991).

3. Preclinical vs. Clinical Studies

The transition from preclinical to clinical drug studies is crucial for understanding a drug's full potential. Preclinical research, possibly involving compounds like Ciprofibrate D6, lays the groundwork for clinical trials, emphasizing the importance of drug combination studies and the identification of synergistic effects (Chou, 2008).

Advancements in Drug Development and Safety

4. Drug-induced Peripheral Neuropathies

Research into toxic, chemotherapy-induced peripheral neuropathies (CIPNs), and drug-induced peripheral neuropathies (DIPNs) underscores the significance of safety and side effect profiles in drug development. Such studies are relevant for all pharmaceutical compounds, including Ciprofibrate D6, aiming to mitigate adverse effects (Diezi et al., 2013).

Wirkmechanismus

Target of Action

Ciprofibrate D6 primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, including the uptake and β-oxidation of fatty acids .

Mode of Action

As an agonist of PPARα, Ciprofibrate D6 binds to this receptor, activating it . This activation leads to an increase in the transcription of genes related to fatty acid transport across the cell membrane, intracellular lipid trafficking, and both mitochondrial and peroxisomal fatty acid uptake and β-oxidation .

Biochemical Pathways

Ciprofibrate D6 affects several biochemical pathways. It stimulates the β-oxidation of fatty acids, especially in the liver . This process involves the breakdown of fatty acids into two-carbon units, which are then converted into acetyl-CoA, a key molecule in energy metabolism. Additionally, Ciprofibrate D6 reduces the activity of the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .

Pharmacokinetics

Ciprofibrate D6 is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 and primarily excreted via the kidneys . The half-life of Ciprofibrate is approximately 80 hours .

Action Environment

The action of Ciprofibrate D6 can be influenced by various environmental factors. For instance, the presence of excess body weight has been associated with a greater decrease in non-HDL cholesterol following Ciprofibrate treatment . Furthermore, the efficacy of Ciprofibrate D6 may also be influenced by the pathophysiology of the disorder being treated .

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSRODZRAIWAKH-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciprofibrate D6 | |

CAS RN |

2070015-05-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)